molecular formula C10H17N3O B13168217 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine

Cat. No.: B13168217
M. Wt: 195.26 g/mol
InChI Key: UEQYVPMKGQPTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine is a heterocyclic compound that features both a pyrazole and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine can be achieved through a multi-step process. One common method involves the condensation of pyrazole-4-carbaldehydes with appropriate amines in the presence of catalysts such as chloro(trimethyl)silane and pyridine . The reaction typically occurs at elevated temperatures (around 90°C) under ambient air conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine is unique due to its combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-amine

InChI

InChI=1S/C10H17N3O/c1-7(2)13-6-8(5-12-13)10-9(11)3-4-14-10/h5-7,9-10H,3-4,11H2,1-2H3

InChI Key

UEQYVPMKGQPTFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.